
Desmethoxy Apixaban
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmethoxy Apixaban is a derivative of Apixaban, a well-known anticoagulant used to prevent blood clots. Apixaban is a selective, reversible, direct inhibitor of factor Xa, which plays a crucial role in the coagulation cascade. This compound retains the core structure of Apixaban but lacks the methoxy group, which may influence its pharmacological properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desmethoxy Apixaban involves several steps, starting from commercially available starting materials. The key steps include the formation of the pyrazole ring and the introduction of the phenyl groups. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This involves the use of large reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Desmethoxy Apixaban undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium chlorite, reducing agents like hydrogen gas, and various catalysts to facilitate the reactions. Conditions typically involve controlled temperatures, pressures, and pH levels to optimize reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Desmethoxy Apixaban has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on anticoagulant activity.
Biology: Investigated for its interactions with biological targets, such as factor Xa and other proteins involved in coagulation.
Medicine: Explored as a potential therapeutic agent for conditions requiring anticoagulation, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: Utilized in the development of new anticoagulant drugs and as a reference standard in analytical methods.
Mechanism of Action
Desmethoxy Apixaban exerts its effects by inhibiting factor Xa, a key enzyme in the coagulation cascade. By binding to the active site of factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. This mechanism is similar to that of Apixaban, but the absence of the methoxy group may affect its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Apixaban: The parent compound, known for its high efficacy and selectivity as a factor Xa inhibitor.
Rivaroxaban: Another factor Xa inhibitor with similar pharmacological properties but different structural features.
Edoxaban: A newer factor Xa inhibitor with distinct pharmacokinetic and pharmacodynamic profiles.
Uniqueness
Desmethoxy Apixaban is unique due to the absence of the methoxy group, which may influence its pharmacological properties. This structural difference can affect its binding affinity, selectivity, and overall efficacy as an anticoagulant. Comparative studies with similar compounds help to elucidate these differences and guide the development of new therapeutic agents.
Properties
Molecular Formula |
C24H23N5O3 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-phenyl-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C24H23N5O3/c25-23(31)21-19-13-15-28(24(32)22(19)29(26-21)18-6-2-1-3-7-18)17-11-9-16(10-12-17)27-14-5-4-8-20(27)30/h1-3,6-7,9-12H,4-5,8,13-15H2,(H2,25,31) |
InChI Key |
MATCNVMTFNKVJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13349449.png)
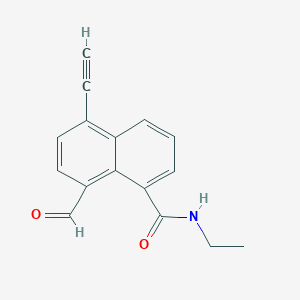
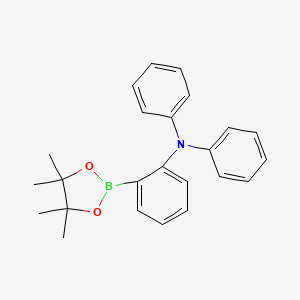

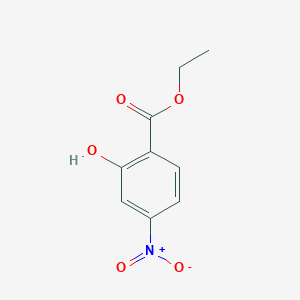
![6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13349483.png)
![5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B13349487.png)

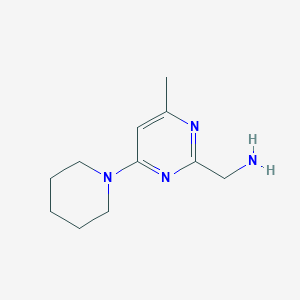

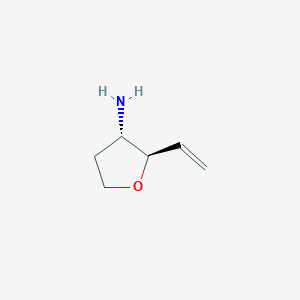
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2,4-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13349508.png)
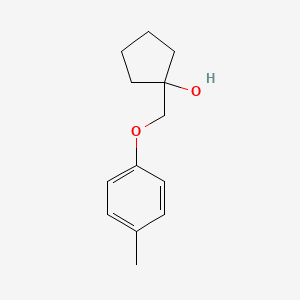
![(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13349512.png)
